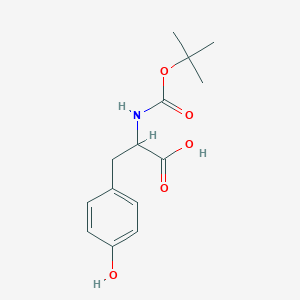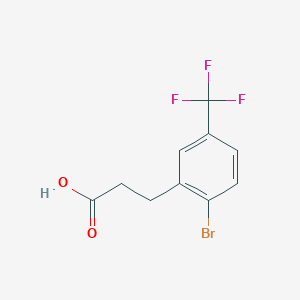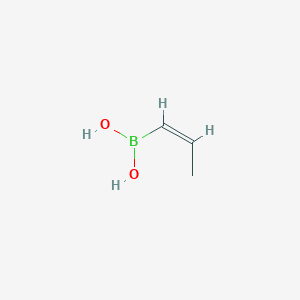
cis-1-Propene-1-boronic acid
描述
cis-1-Propene-1-boronic acid is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .
作用机制
Target of Action
cis-Propenylboronic acid, also known as cis-1-Propene-1-boronic acid, (Z)-Prop-1-en-1-ylboronic acid, or cis-1-Propen-1-ylboronic acid, is primarily used as an intermediate in the synthesis of various compounds . It has been used in the preparation of furan-2-yl analog of salvinorin A, a psychoactive natural product . It has also been used to synthesize antibacterial polyoxygenated dibenzofuran derivatives from phloroglucinol .
Mode of Action
The compound interacts with its targets through a palladium-catalyzed synthesis process . It reacts with various aryl chlorides to produce cis-vinyl arenes . This reaction is part of the broader field of cross-coupling reactions, which are widely used in organic chemistry for the formation of carbon-carbon bonds.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of furan-2-yl analog of salvinorin a and antibacterial polyoxygenated dibenzofuran derivatives . These compounds can have various downstream effects, depending on their specific structures and properties.
Result of Action
The molecular and cellular effects of cis-Propenylboronic acid’s action depend on the specific compounds that it helps to synthesize. For example, the furan-2-yl analog of salvinorin A that it helps to produce is a psychoactive natural product . The antibacterial polyoxygenated dibenzofuran derivatives it helps to synthesize have antibacterial properties .
生化分析
Biochemical Properties
cis-Propenylboronic acid is known for its unique recognition mechanism towards cis-diol-containing biomolecules . This property allows it to interact with various enzymes, proteins, and other biomolecules in a reversible covalent manner
Molecular Mechanism
The molecular mechanism of action of cis-Propenylboronic acid involves its ability to form reversible covalent complexes with biomolecules containing cis-diol groups . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level
Metabolic Pathways
The metabolic pathways involving cis-Propenylboronic acid are not well-defined. Boronic acids are known to interact with enzymes and cofactors , suggesting that cis-Propenylboronic acid may be involved in certain metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Propene-1-boronic acid typically involves the hydroboration of propyne followed by oxidation. One common method is the reaction of propyne with diborane (B2H6) to form the corresponding borane intermediate, which is then oxidized to yield the boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration-oxidation techniques but on a larger scale. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
化学反应分析
Types of Reactions: cis-1-Propene-1-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides
Major Products:
Oxidation: Propanal or propanol.
Reduction: Propane.
Substitution: Various substituted alkenes and arenes
科学研究应用
cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:
相似化合物的比较
- trans-1-Propene-1-boronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which can influence the stereochemistry of the products formed in reactions. This makes it particularly valuable in the synthesis of stereochemically complex molecules. In contrast, trans-1-Propene-1-boronic acid and other similar compounds may lead to different stereochemical outcomes .
属性
IUPAC Name |
[(Z)-prop-1-enyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3/b3-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMCZKMIOZYAHS-IHWYPQMZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C\C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-44-3 | |
| Record name | NSC39118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


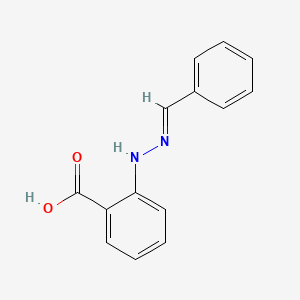

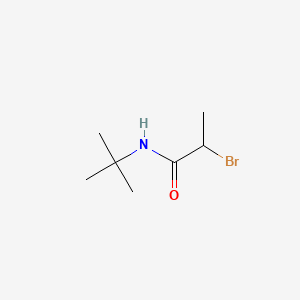
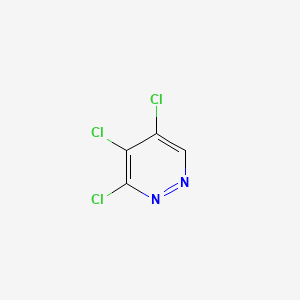
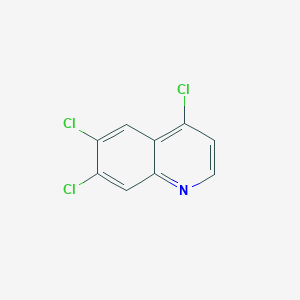

![2,4,8-Trichloropyrimido[5,4-d]pyrimidine](/img/structure/B3021646.png)
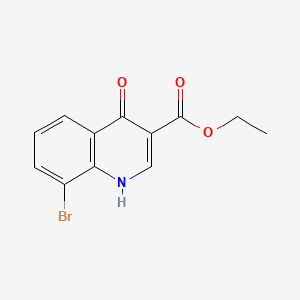
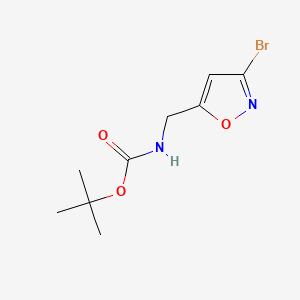
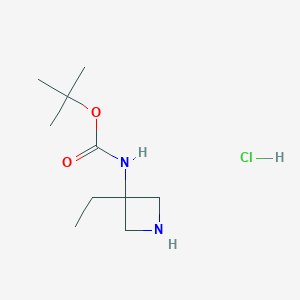
![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3021658.png)
![(3S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B3021659.png)
